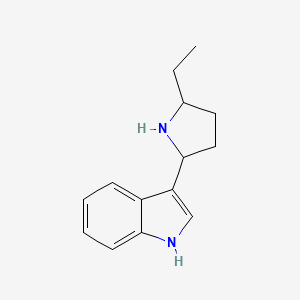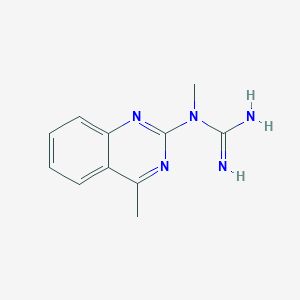![molecular formula C11H8FN3O B11888460 5-Fluoro-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-89-2](/img/structure/B11888460.png)
5-Fluoro-[2,3'-bipyridine]-5'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-[2,3’-bipyridine]-5’-carboxamide: is a fluorinated bipyridine derivative Bipyridine compounds are known for their extensive applications in various fields, including coordination chemistry, catalysis, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of fluorinated pyridine derivatives. One common method is the transition-metal-catalyzed C–H arylation of heteroarenes. For instance, the Pd-catalyzed non-directed C-3 arylation of pyridine can be employed to synthesize bipyridine derivatives . Additionally, the Schiff base reaction can be used to synthesize bipyridine-COFs by reacting 1,3,5-triformylphloroglucinol and 2,2′-bipyridine-5,5′-diamine .
Industrial Production Methods: Industrial production methods for fluorinated bipyridine derivatives often involve large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfur tetrafluoride (SF₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide is used as a ligand in coordination complexes. These complexes are valuable in catalysis and materials science due to their unique electronic properties .
Biology: The compound’s ability to bind to metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents .
Medicine: Fluorinated bipyridine derivatives have shown potential in medicinal chemistry, particularly in the design of anticancer agents. Their ability to interact with DNA and proteins makes them promising candidates for drug development .
Industry: In industry, these compounds are used in the production of advanced materials, including polymers and electronic devices. Their unique properties, such as high thermal stability and electronic conductivity, make them suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide involves its interaction with metal ions and biological molecules. The fluorine atom enhances the compound’s ability to form stable complexes with metal ions, which can then interact with DNA and proteins. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and catalysis.
5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile: Another fluorinated bipyridine derivative with similar properties.
Uniqueness: 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group. This combination enhances its ability to form stable complexes with metal ions and interact with biological molecules, making it a valuable compound for various applications .
Properties
CAS No. |
1346686-89-2 |
|---|---|
Molecular Formula |
C11H8FN3O |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-(5-fluoropyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8FN3O/c12-9-1-2-10(15-6-9)7-3-8(11(13)16)5-14-4-7/h1-6H,(H2,13,16) |
InChI Key |
FJNPWMIUCVRWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


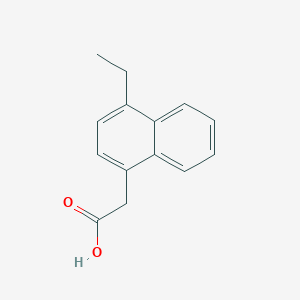

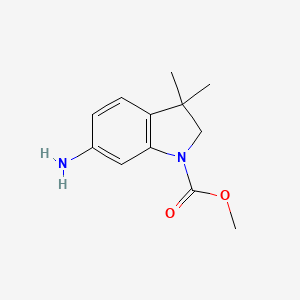
![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine](/img/structure/B11888421.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)



![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)
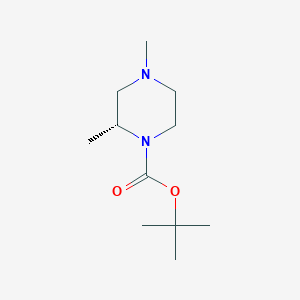
![4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B11888465.png)
